molecular formula C9H9ClF3NO B8145331 (S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B8145331
M. Wt: 239.62 g/mol
InChI Key: JINLBZDBEILIML-OGFXRTJISA-N
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Description

(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that features a trifluoromethyl group attached to a dihydrobenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic amines using Umemoto’s reagents . This process involves the reaction of the aromatic amine with a trifluoromethylating agent under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using cost-effective and efficient reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Biological Activity

(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2682097-48-7
  • Molecular Formula : C9H9ClF3NO
  • Molecular Weight : 239.62 g/mol
  • Purity : 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results.

In Vitro Studies

  • Activity Against Gram-positive and Gram-negative Bacteria :
    • The compound showed moderate to strong antibacterial activity in disc diffusion assays against:
      • Staphylococcus aureus
      • Escherichia coli
      • Pseudomonas aeruginosa .
    • The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin and kanamycin, indicating its potential as an effective antibacterial agent .
  • Mechanism of Action :
    • The antibacterial activity is believed to be linked to the inhibition of specific bacterial enzymes, particularly those involved in fatty acid synthesis. For instance, it has shown to inhibit the enzyme ecKAS III with an IC50 value of 5.6 µM .

Case Study 1: Efficacy Against Clinical Strains

A study conducted on clinical strains of bacteria revealed that this compound exhibited significant potency against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Enterococcus faecium .

The results demonstrated that at concentrations as low as 100 µg/mL, the compound could inhibit the growth of these resistant strains, suggesting its potential role in treating antibiotic-resistant infections.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability. This modification appears crucial for its biological activity, as compounds lacking this group showed markedly reduced efficacy .

Data Tables

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotics
Staphylococcus aureus15Lower than ampicillin (30 µg/mL)
Escherichia coli20Comparable to kanamycin (25 µg/mL)
Pseudomonas aeruginosa25Lower than ciprofloxacin (50 µg/mL)

Properties

IUPAC Name

(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINLBZDBEILIML-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.